molecular formula C16H15N3O3S B5778840 3,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide

3,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide

Cat. No. B5778840
M. Wt: 329.4 g/mol
InChI Key: QPVNZLKXUDAYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide, also known as DIMBI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in the fields of medicinal chemistry, biochemistry, and pharmacology due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper and iron. This complex formation can lead to the generation of reactive oxygen species, which can induce cellular damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide can induce cellular damage and apoptosis in cancer cells, while having little to no effect on normal cells. This compound has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide in lab experiments is its ability to selectively target cancer cells, while having little to no effect on normal cells. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 3,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide. One area of interest involves the development of new fluorescent probes based on the chemical structure of 3,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide. Another area of research involves the optimization of the synthesis method for 3,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide, in order to improve its solubility and other properties. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide, and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 3,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide involves the reaction of 2-oxo-1,2-dihydro-3H-indole-3-carbohydrazide with 3,4-dimethylbenzenesulfonyl chloride in the presence of a suitable base. This reaction results in the formation of the final product, 3,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been studied for its potential use as an anticancer agent, due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-7-8-12(9-11(10)2)23(21,22)19-18-15-13-5-3-4-6-14(13)17-16(15)20/h3-9,17,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVNZLKXUDAYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N=NC2=C(NC3=CC=CC=C32)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.